2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenoxy group, a dimethylamino group, and a furan ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide typically involves the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Introduction of the dimethylamino group: The intermediate is then reacted with a dimethylamine source under suitable conditions to introduce the dimethylamino group.
Formation of the final compound: The final step involves the reaction of the intermediate with 5-methylfuran-2-yl ethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may result in the replacement of the chlorine atom with other functional groups.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and mechanisms of action.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide
- 2-(4-chlorophenoxy)-N-[2-(methylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide
- 2-(4-bromophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide
Uniqueness
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide is unique due to the presence of both the chlorophenoxy and furan groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C17H21ClN2O3 |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H21ClN2O3/c1-12-4-9-16(23-12)15(20(2)3)10-19-17(21)11-22-14-7-5-13(18)6-8-14/h4-9,15H,10-11H2,1-3H3,(H,19,21) |
InChI Key |
KXOAGFBORNQZOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)COC2=CC=C(C=C2)Cl)N(C)C |
Origin of Product |
United States |
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